3-Fluoro-4-isopropoxyphenol
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Overview
Description
3-Fluoro-4-isopropoxyphenol: is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom at the third position and an isopropoxy group at the fourth position on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing 3-Fluoro-4-isopropoxyphenol involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base.
Direct Fluorination: Another method involves the direct fluorination of a suitable precursor, such as 3-bromo-4-isopropoxyphenol, using a fluorinating agent like Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high efficiency and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-isopropoxyphenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the isopropoxy group is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-4-isopropoxyphenol is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with enzymes and receptors are of particular interest, as they may lead to the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs targeting specific biological pathways. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-isopropoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The isopropoxy group may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
3-Fluoro-4-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Fluoro-3-isopropoxyphenol: Similar structure but with the fluorine and isopropoxy groups swapped.
3-Chloro-4-isopropoxyphenol: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 3-Fluoro-4-isopropoxyphenol is unique due to the specific combination of a fluorine atom and an isopropoxy group on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-4-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERHFNAYORHTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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